
4-(1,1,2,2-Tetrafluoroethoxy)phenylisocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,1,2,2-Tetrafluoroethoxy)phenylisocyanate is a chemical compound with the molecular formula C9H5F4NO2. It is known for its unique structural features, which include a phenyl ring substituted with a tetrafluoroethoxy group and an isocyanate functional group. This compound is utilized in various chemical synthesis processes and has applications in multiple scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1,2,2-Tetrafluoroethoxy)phenylisocyanate typically involves the reaction of 4-hydroxyphenylisocyanate with 1,1,2,2-tetrafluoroethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the formation of the tetrafluoroethoxy group. The reaction is conducted at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalytic hydrogenation and Bamberger rearrangement has been reported to enhance the efficiency of the synthesis process . These methods help in achieving higher purity and yield while minimizing environmental impact.
化学反応の分析
Types of Reactions
4-(1,1,2,2-Tetrafluoroethoxy)phenylisocyanate undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Hydrolysis: In the presence of water, the isocyanate group can hydrolyze to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, alcohols, and water. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, to ensure the stability of the tetrafluoroethoxy group.
Major Products
The major products formed from reactions involving this compound include ureas, carbamates, and amines, depending on the nature of the nucleophile involved in the reaction.
科学的研究の応用
4-(1,1,2,2-Tetrafluoroethoxy)phenylisocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
作用機序
The mechanism of action of 4-(1,1,2,2-Tetrafluoroethoxy)phenylisocyanate involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic and readily reacts with nucleophilic species, leading to the formation of stable covalent bonds. This reactivity is exploited in various chemical and biological applications to modify target molecules and study their interactions.
類似化合物との比較
Similar Compounds
4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid: This compound shares the tetrafluoroethoxy group but has a carboxylic acid functional group instead of an isocyanate group.
4-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde: Similar in structure, this compound contains an aldehyde group in place of the isocyanate group.
Uniqueness
4-(1,1,2,2-Tetrafluoroethoxy)phenylisocyanate is unique due to the presence of both the tetrafluoroethoxy group and the isocyanate functional group. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic and research applications.
特性
IUPAC Name |
1-isocyanato-4-(1,1,2,2-tetrafluoroethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F4NO2/c10-8(11)9(12,13)16-7-3-1-6(2-4-7)14-5-15/h1-4,8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RILVOZINFHQFJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=O)OC(C(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


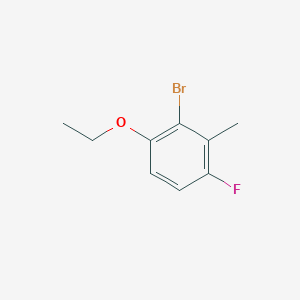

![1-[Chloro(difluoro)methoxy]-4-isocyanatobenzene](/img/structure/B6291864.png)
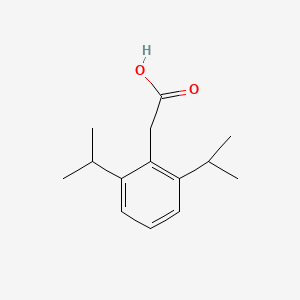
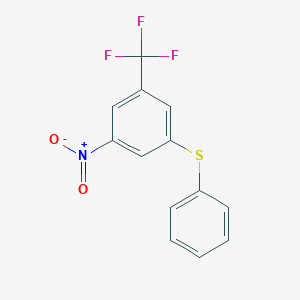
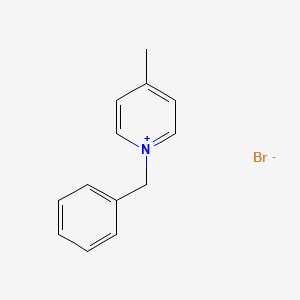

![[(1R,2R)-2-(4-Chlorophenyl)cyclopropyl]methanol](/img/structure/B6291911.png)

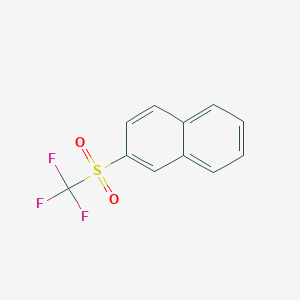
![6-Bromospiro[2H-benzofuran-3,4'-oxazolidine]-2'-one](/img/structure/B6291925.png)
![Poly[3-(hexylthio)thiophene-2,5-diyl]](/img/structure/B6291940.png)
